

Synthesis of Racemic Talazoparib for Preclinical Research: An In-depth Technical Guide

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Compound of Interest

Compound Name: (rac)-Talazoparib

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of racemic Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), for preclinical research purposes. The document outlines a detailed experimental protocol, summarizes key quantitative data, and provides visual representations of the relevant biological pathway and experimental workflow.

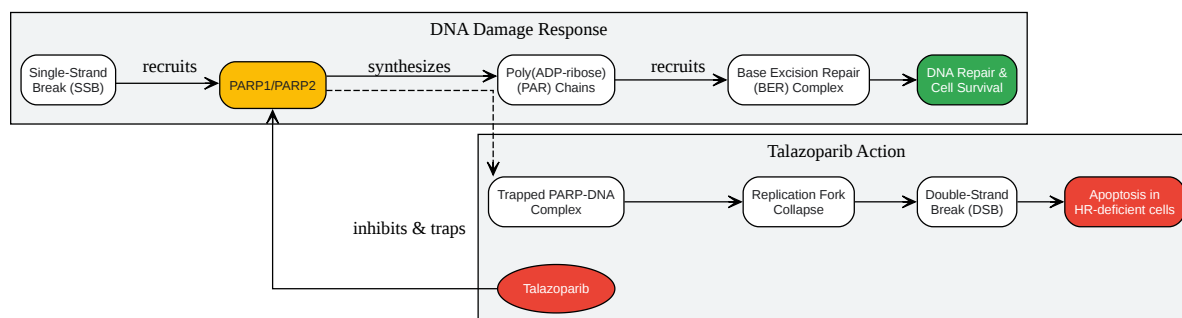
Introduction

Talazoparib (formerly BMN 673) is a highly potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which are critical components of the DNA single-strand break repair (SSBR) machinery.^{[1][2]} By inhibiting PARP, Talazoparib leads to the accumulation of unrepaired single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this accumulation of DNA damage results in synthetic lethality and targeted cell death.^{[3][4]}

This guide details a common and effective method for the synthesis of racemic Talazoparib, providing a foundation for its production in a preclinical research setting.

PARP Inhibition Signaling Pathway

The primary mechanism of action of Talazoparib involves the inhibition of PARP1 and PARP2. The following diagram illustrates the simplified signaling pathway of PARP-mediated DNA repair and the mechanism of its inhibition by Talazoparib.

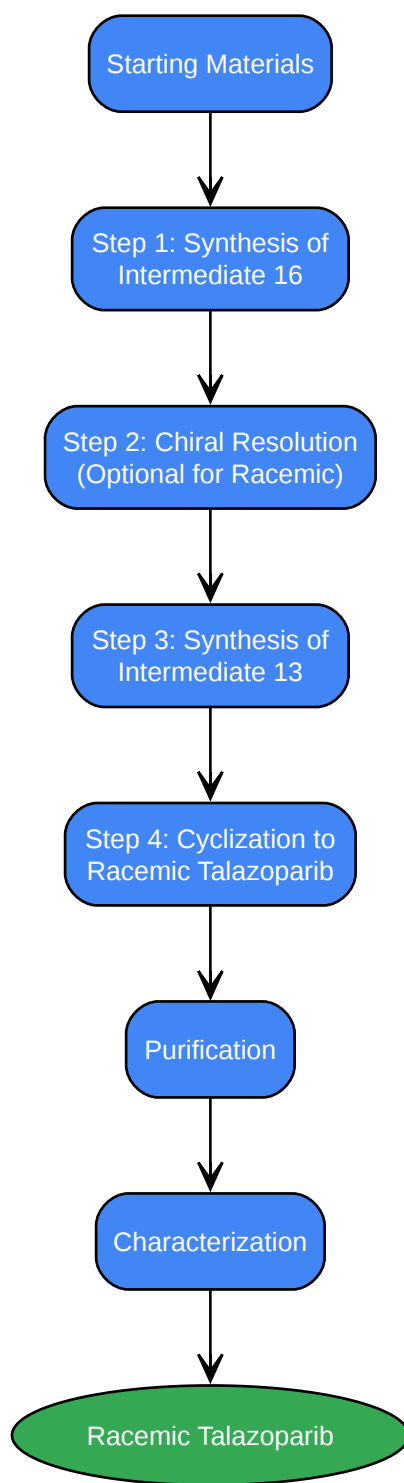


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Mechanism of PARP inhibition by Talazoparib.

Synthesis of Racemic Talazoparib

The following multi-step synthesis provides a reliable method for obtaining racemic Talazoparib. The overall workflow is depicted in the diagram below.



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Workflow for the synthesis and analysis of racemic Talazoparib.

Experimental Protocols

The following protocols are based on established synthetic routes.^[3]

Step 1: Synthesis of Intermediate Compound 16

- To a solution of compound 14 (1 equivalent) and compound 15 (1.3 equivalents) in dioxane, add pyridinium p-toluenesulfonate (PPTS) (0.2 equivalents) and MgSO₄ (5 equivalents).
- Heat the mixture to reflux and stir for 2 hours.
- Cool the reaction to 50°C and add NaBH₄ (4 equivalents).
- Heat the mixture to 80°C and stir for an additional 2-3 hours.
- Cool the reaction to room temperature and quench with methanol.
- Filter the solid and concentrate the filtrate.
- Extract the residue with ethyl acetate and wash with saturated NaHCO₃ aqueous solution and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography to yield compound 16.

Step 2: Synthesis of Intermediate Compound 13 (from Compound 17)

Note: For racemic synthesis, the chiral resolution step to obtain compound 17 is omitted, and the racemic mixture of the preceding intermediate is used directly.

- Combine compound 17 (or the corresponding racemic intermediate) (1 equivalent) and compound 18 (1.2 equivalents) in a suitable solvent.
- Add a base, such as triethylamine, and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
- Work up the reaction by removing the solvent and partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain crude compound 13.

Step 3: Synthesis of Racemic Talazoparib (Compound 1)

- To a solution of compound 13 (1 equivalent) in ethanol, add 50% hydrazine hydrate (6 equivalents).
- Heat the mixture to reflux for 2-4 hours.
- Remove the solvent under reduced pressure.
- Wash the crude product with water, filter, and then wash with ethanol.
- Recrystallize the solid to obtain the final product, racemic Talazoparib.[\[3\]](#)

Purification and Characterization

Purification:

- Column Chromatography: As described in the synthesis of intermediate 16.[\[3\]](#)
- Recrystallization: Used for the final purification of racemic Talazoparib.[\[3\]](#)
- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purification and purity analysis. A typical mobile phase consists of a gradient of acetonitrile and water with 0.1% formic acid on a C18 column.[\[5\]](#)

Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the synthesized compounds.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the products.[\[2\]](#)
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. An HPLC purity of >99% is typically desired for preclinical studies.[\[3\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of Talazoparib.

Table 1: Synthesis Yields and Purity

Step/Product	Typical Yield	HPLC Purity	Reference
Intermediate 16	~52%	-	[3]
Racemic Talazoparib	~90%	>99%	[3]

Table 2: Biological Activity of Talazoparib

Target	Assay	Value	Reference
PARP-1	Ki	0.65 ± 0.07 nM	[2][6]
PARP-2	Ki	(similar affinity to PARP-1)	[4]
PARP-1	IC50	0.57 nM	[7]

Table 3: Comparative PARP Inhibition

Compound	PARP-1 Ki (nM)	Reference
Talazoparib	0.65 ± 0.07	[6]
Olaparib	1.87 ± 0.10	[6]
Racemic Talazoparib Derivative (3a)	2.37 ± 0.56	[6]
Racemic Talazoparib Derivative (3b)	1.92 ± 0.41	[6]
Racemic Talazoparib Derivative (3c)	1.73 ± 0.43	[6]

Conclusion

This technical guide provides a detailed framework for the synthesis of racemic Talazoparib for preclinical research. The outlined protocols, supported by quantitative data and visual diagrams, offer a comprehensive resource for researchers in the field of drug discovery and development. Adherence to these methodologies will enable the consistent and reliable production of Talazoparib for further investigation into its therapeutic potential.

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